molecular formula C14H19NO2S B7906931 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7906931
M. Wt: 265.37 g/mol
InChI Key: ZMTGCZYHYFYKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C14H19NO2S. It is known for its unique structure, which includes a piperidine ring substituted with a mercaptomethyl group and a benzyl ester group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester typically involves the reaction of piperidine derivatives with mercaptomethyl reagents under controlled conditions. One common method involves the use of piperidine-1-carboxylic acid, which is reacted with benzyl alcohol in the presence of a suitable catalyst to form the benzyl ester. The mercaptomethyl group is then introduced through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzyl ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Mercaptomethyl-piperidine-1-carboxylic acid methyl ester
  • 4-Mercaptomethyl-piperidine-1-carboxylic acid ethyl ester
  • 4-Mercaptomethyl-piperidine-1-carboxylic acid propyl ester

Uniqueness

4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl ester group differentiates it from other similar compounds, potentially enhancing its solubility and cellular uptake.

Properties

IUPAC Name

benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(15-8-6-13(11-18)7-9-15)17-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTGCZYHYFYKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.